![molecular formula C17H15NO7 B11952630 [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate CAS No. 82628-91-9](/img/structure/B11952630.png)
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate: is an organic compound characterized by the presence of hydroxyl groups, a nitrophenyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate typically involves multi-step organic reactions. One common route includes the following steps:
Acylation: The addition of a propanoyl group to the nitrophenyl compound.
Esterification: The formation of the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Esters or ethers.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of advanced materials with specific properties.
作用机制
The mechanism of action of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
[3,5-dihydroxy-2-[3-(4-aminophenyl)propanoyl]phenyl] acetate: Similar structure but with an amino group instead of a nitro group.
[3,5-dihydroxy-2-[3-(4-methylphenyl)propanoyl]phenyl] acetate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate imparts unique electronic properties, making it distinct from its analogs.
- The combination of hydroxyl, nitro, and acetate groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
属性
CAS 编号 |
82628-91-9 |
|---|---|
分子式 |
C17H15NO7 |
分子量 |
345.30 g/mol |
IUPAC 名称 |
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate |
InChI |
InChI=1S/C17H15NO7/c1-10(19)25-16-9-13(20)8-15(22)17(16)14(21)7-4-11-2-5-12(6-3-11)18(23)24/h2-3,5-6,8-9,20,22H,4,7H2,1H3 |
InChI 键 |
PUAVLYKEJPNJQE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




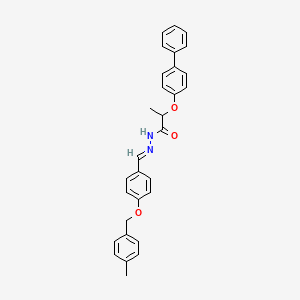
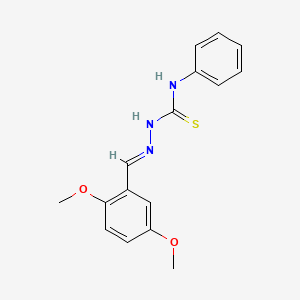
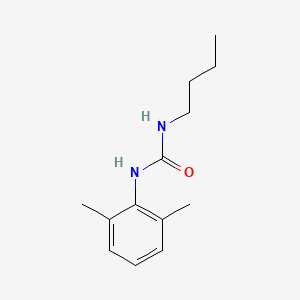

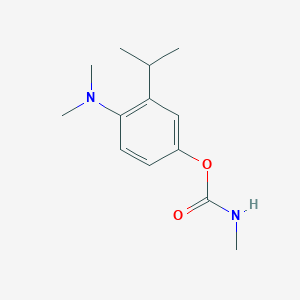
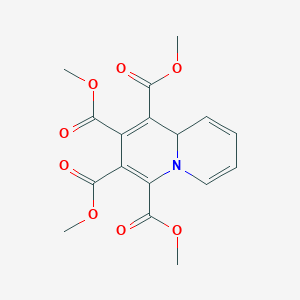


![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
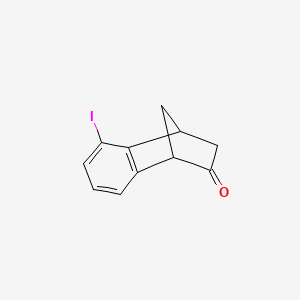
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

